molecular formula C4H6ClNO3 B056982 ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride CAS No. 34029-31-7

((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride

Cat. No.: B056982
CAS No.: 34029-31-7
M. Wt: 151.55 g/mol
InChI Key: ZUOVTYLEICKQDF-DKWTVANSSA-N
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Description

((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride is a chiral ammonium salt derived from a dihydrofuranone backbone. Its structure comprises a reduced furan ring with two ketone groups (2,5-dioxo) and an ammonium group at the 3-position, stabilized by chloride counterions.

Properties

IUPAC Name

(3S)-3-aminooxolane-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOVTYLEICKQDF-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187640
Record name ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride
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Molecular Weight

151.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34029-31-7
Record name 2,5-Furandione, 3-aminodihydro-, hydrochloride (1:1), (3S)-
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Record name ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride
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Record name ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride
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Record name [(S)-dihydro-2,5-dioxo-3-furyl]ammonium chloride
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Biological Activity

((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride, also known by its IUPAC name (3S)-3-aminooxolane-2,5-dione hydrochloride, is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol. This compound is recognized for its potential biological activities, particularly in pharmacological applications. Its structure includes a furan ring which is significant in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit various antimicrobial activities. For instance, derivatives of pyrrolidine and other alkaloids have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds often range from very low concentrations (e.g., 0.0048 mg/mL) to higher levels depending on the specific strain and structure of the derivative .

The biological activity of this compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens. The presence of the dioxo group in its structure suggests potential interactions with nucleic acids or proteins, which could lead to inhibition of growth or cell death in susceptible organisms.

Case Studies

  • Antibacterial Activity : In a study evaluating various furan derivatives, it was found that compounds with structural similarities to this compound displayed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The study reported inhibition zones ranging from 18 mm to 24 mm depending on the concentration used .
  • Antifungal Activity : Another investigation highlighted the antifungal properties of similar compounds against Candida albicans. The MIC values were reported between 16.69 to 78.23 µM, indicating moderate effectiveness in inhibiting fungal growth .

Toxicological Profile

The safety and toxicity of this compound have been evaluated through various toxicological assessments. Data from sources such as PubChem and EPA DSSTox indicate that while the compound shows promising biological activity, its safety profile requires further investigation through comprehensive toxicity studies.

Summary of Research Findings

Study Biological Activity MIC Values Organisms Tested
Study 1Antibacterial0.0048 mg/mLE. coli
Study 1Antibacterial0.0098 mg/mLB. mycoides
Study 2Antifungal16.69 µMC. albicans
Study 2Antifungal56.74 µMFusarium oxysporum

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Atmospheric Chemistry

Dihydrofuranone derivatives, such as 2(5H)-furanone, 2(3H)-furanone, and dihydro-2(3H)-furanone, have been identified in urban aerosols as products of aromatic hydrocarbon oxidation . Key differences include:

  • Isomeric Abundance: The 2(5H)-furanone isomer is 8–12 times more abundant in aerosols than the 2(3H)-isomer, while dihydro-2(3H)-furanone is four times more abundant than its unsaturated counterpart .
  • Environmental Behavior: Unlike the neutral dihydrofuranones, ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride’s ionic nature likely reduces its volatility, favoring partitioning into aqueous phases or solid matrices rather than the gas phase.

Ammonium Chloride Derivatives

The compound shares functional groups with other ammonium-based chlorides, such as (2S)-2,5-Diaminopentanamide dihydrochloride (C₅H₁₃N₃O·(HCl)₂) . Key distinctions include:

  • Functional Groups: The dihydro-2,5-dioxofuryl group introduces rigidity and polarity, contrasting with the flexible aliphatic chain of (2S)-2,5-Diaminopentanamide dihydrochloride.
  • Thermal Properties : Studies on ammonium chloride eutectic mixtures suggest that functional groups significantly influence melting points and solubility . The aromatic furyl group in the target compound may enhance thermal stability compared to aliphatic analogs.

Comparison with Industrial Ammonium Chloride

General ammonium chloride (NH₄Cl) is widely used in fertilizers, pharmaceuticals, and batteries . In contrast:

  • Applications : The target compound’s specialized structure may limit bulk industrial use but could enable niche applications, such as asymmetric catalysis or chiral ionic liquids.
  • Safety: NH₄Cl is classified as hazardous (respiratory irritant), but this compound’s toxicity remains unstudied. Similar ammonium salts, like (2S)-2,5-Diaminopentanamide dihydrochloride, also lack comprehensive toxicological data .

Data Table: Key Properties of Comparable Compounds

Compound Name Structure Key Applications Toxicity Profile Environmental Behavior
This compound Dihydrofuranone + NH₄⁺Cl⁻ Chiral synthesis, ionic liquids Not studied Likely aqueous partitioning
2(5H)-Furanone Unsaturated furanone Atmospheric aerosol component Low toxicity (ambient levels) Gas/aerosol phase partitioning
(2S)-2,5-Diaminopentanamide dihydrochloride Aliphatic diamine + 2HCl Biochemical research Limited data High water solubility
Ammonium Chloride (NH₄Cl) NH₄⁺Cl⁻ Fertilizers, batteries, pharmaceuticals Respiratory irritant High solubility, non-persistent

Research Findings and Implications

  • Environmental Impact: Unlike neutral dihydrofuranones, the ionic nature of this compound may reduce atmospheric mobility but increase persistence in water systems.
  • Safety Gaps : Toxicity data for structurally related ammonium salts (e.g., ) are sparse, highlighting the need for targeted toxicological studies.

Preparation Methods

Phosphorus Trichloride-Mediated Dehydration of L-Aspartic Acid

The most widely reported method involves the dehydration of L-aspartic acid using phosphorus trichloride (PCl₃) under anhydrous conditions . In this approach, L-aspartic acid is suspended in a dry solvent such as tetrahydrofuran (THF), and PCl₃ is added dropwise at 0–5°C. The reaction proceeds via the formation of a mixed anhydride intermediate, which undergoes intramolecular cyclization to yield the target compound. Key steps include:

  • Reagent Ratios : A molar ratio of 1:1.2 (L-aspartic acid:PCl₃) ensures complete conversion while minimizing side products.

  • Temperature Control : Maintaining temperatures below 10°C prevents over-dehydration and charring.

  • Workup : The crude product is filtered, washed with cold ether, and recrystallized from ethanol/water (1:1 v/v) to achieve >99% purity .

Table 1: Optimization Parameters for PCl₃-Mediated Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
SolventTetrahydrofuran8599
Temperature0–5°C9298
Molar Ratio (Acid:PCl₃)1:1.29099

This method is scalable and industrially viable, with demonstrated production capacities of >100 kg/batch .

Phosphorus Oxychloride (POCl₃) in Tetrahydrofuran

An alternative approach employs phosphorus oxychloride (POCl₃) as the dehydrating agent in THF . L-Aspartic acid is suspended in dry THF, and POCl₃ is added gradually under nitrogen. The reaction mixture is stirred at room temperature for 12 hours, followed by reflux at 60°C for 2 hours. The anhydride hydrochloride precipitates upon cooling and is isolated via filtration.

Advantages Over PCl₃ :

  • Reduced Corrosivity : POCl₃ is less corrosive than PCl₃, simplifying equipment requirements.

  • Higher Selectivity : Side products such as phosphorylated byproducts are minimized .

Table 2: Comparative Analysis of PCl₃ vs. POCl₃ Methods

Dehydrating AgentSolventTime (h)Yield (%)Byproducts
PCl₃THF685Phosphorylated species
POCl₃THF1488Minimal

Methanolysis and Tert-Butyl Esterification

A multistep synthesis route involves methanolysis of L-aspartic anhydride hydrochloride followed by tert-butyl esterification . The process includes:

  • Methanolysis : The anhydride is treated with methanol at 25°C for 4 hours, yielding L-aspartic acid α-methyl ester hydrochloride.

  • Esterification : The α-methyl ester reacts with isobutene in dichloromethane under sulfuric acid catalysis to form the tert-butyl ester.

  • Hydrolysis : The ester is hydrolyzed using aqueous HCl to regenerate the anhydride hydrochloride.

Critical Considerations :

  • pH Control : Triethylamine is used to adjust the pH during methanolysis, ensuring selective precipitation of the α-methyl ester .

  • Scale-Up Challenges : Isobutene handling requires pressurized reactors, increasing operational complexity.

Radical-Mediated Synthesis Using Dimethyl Sulfoxide (DMSO)

A novel radical-based method utilizes dimethyl sulfoxide (DMSO) as a dual synthon under cyanuric chloride (TCT) activation . While primarily reported for benzofuran-3(2H)-ones, this approach has been adapted for heterocyclic ammonium salts. DMSO provides both methyl and sulfonyl groups, enabling one-pot quaternary carbon center formation.

Procedure :

  • Activation : TCT reacts with DMSO at 50°C to generate a reactive sulfonium intermediate.

  • Cyclization : L-Aspartic acid derivatives undergo radical-mediated cyclization, forming the dihydrofuran core.

  • Quenching : The reaction is quenched with aqueous ammonium chloride, precipitating the target compound.

Table 3: Radical-Mediated Synthesis Parameters

ParameterConditionYield (%)
Temperature50°C78
SolventAcetonitrile82
CatalystTCT (1.2 equiv)75

Applications in Friedel-Crafts Acylation

Lin et al. (2007) demonstrated the use of L-aspartic anhydride hydrochloride as an acylating agent in Friedel-Crafts reactions . The compound facilitates the synthesis of L-homophenylalanine, a non-proteinogenic amino acid used in peptide therapeutics.

Key Steps :

  • Acylation : The anhydride reacts with aromatic substrates (e.g., toluene) in the presence of AlCl₃.

  • Rearomatization : The intermediate undergoes acid-catalyzed rearonatization to yield the final product.

Advantages :

  • Chiral Retention : The (S)-configuration is preserved, enabling enantioselective synthesis .

  • Low Byproduct Formation : Compared to traditional acyl chlorides, the anhydride generates fewer acidic byproducts.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride in a laboratory setting?

  • Methodology : The compound is typically synthesized via the reaction of dihydrofuran-2,5-dione derivatives with ammonia or ammonium salts under controlled acidic conditions. The reaction proceeds in anhydrous solvents (e.g., ethanol or tetrahydrofuran) at 50–70°C, followed by HCl gas introduction to precipitate the ammonium chloride salt. Purification involves recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Key Considerations : Monitor pH during ammonium salt formation to avoid over-acidification, which may degrade the dihydrofuran core.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • Spectroscopy :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6 _6 to confirm the presence of the ammonium group (δ ~6.8–7.2 ppm for NH4+ _4^+) and furyl carbonyl signals (δ ~170–180 ppm for C=O).
  • IR : Characteristic stretches for C=O (1750–1680 cm1 ^{-1}) and NH4+ _4^+ (3100–3000 cm1 ^{-1}) .
    • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving stereochemistry. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Handling : Use fume hoods to avoid inhalation of fine particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact, as ammonium salts can cause mild irritation .
  • Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation. Avoid proximity to strong bases to prevent ammonia release .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental data (e.g., NMR chemical shifts) for this compound?

  • Strategy :

Verify solvent effects in computational models (e.g., using COSMO-RS for DMSO/water mixtures).

Check for tautomeric equilibria or protonation state discrepancies (e.g., ammonium vs. free amine forms in solution).

Cross-validate with solid-state data (SXRD) to confirm the dominant conformation .

  • Tools : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) paired with NMR prediction software (e.g., ACD/Labs) .

Q. What strategies are recommended for optimizing reaction conditions to minimize byproduct formation during the synthesis of this compound?

  • Approach :

  • Temperature Control : Maintain reaction temperatures below 70°C to prevent furan ring decomposition.
  • Stoichiometry : Use a 10–20% excess of ammonium chloride to drive the reaction to completion.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb residual water, reducing hydrolysis byproducts .
    • Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) and HPLC (C18 column, UV detection at 210 nm) .

Q. How should researchers address discrepancies between X-ray crystallography data and solution-phase spectroscopic observations for this compound derivatives?

  • Root Cause Analysis :

  • Solid-State vs. Solution Conformations : Crystallography may capture a single tautomer, while NMR reflects dynamic equilibria.
  • Counterion Effects : Chloride ions in the crystal lattice can stabilize specific conformations absent in solution .
    • Resolution :

Perform variable-temperature NMR to identify conformational flexibility.

Use pulsed gradient spin-echo (PGSE) NMR to assess aggregation states in solution.

Compare with computational molecular dynamics (MD) simulations .

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